molecular formula C18H17N3O5S B11026052 methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11026052
M. Wt: 387.4 g/mol
InChI Key: GWJJMJOHXAEORA-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with a diverse range of applications. Let’s explore its synthesis, chemical properties, and scientific significance.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is the reaction of 2-(2-methoxy-2-oxoethyl)thiazole-4-carboxylic acid with 1-methyl-1H-indole-5-carbonyl chloride. The reaction proceeds through amide bond formation, resulting in the desired product.

Reaction Conditions:

    Reagents: 2-(2-methoxy-2-oxoethyl)thiazole-4-carboxylic acid, 1-methyl-1H-indole-5-carbonyl chloride

    Solvent: Organic solvents (e.g., dichloromethane, tetrahydrofuran)

    Temperature: Typically at room temperature or slightly elevated

    Catalyst: Base (e.g., triethylamine)

Industrial Production:

Industrial-scale production may involve modifications to improve yield and efficiency. Continuous flow processes and automation are commonly employed.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Substitution: Nucleophilic substitution reactions occur at the carbonyl and thiazole positions.

    Reduction: Reduction of the carbonyl group is feasible.

Common Reagents:

    Thionyl chloride: Converts carboxylic acids to acyl chlorides.

    Ammonia or amines: Used for amide bond formation.

    Hydride reagents (e.g., lithium aluminum hydride): Reduce carbonyl groups.

Major Products:

The primary product is the titled compound, methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an anticancer agent due to its indole moiety and thiazole ring.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a building block for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are related compounds, the unique combination of the indole, thiazole, and ester functionalities distinguishes methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate.

Similar Compounds

  • Thiazole-based esters
  • Indole derivatives

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-21-7-6-10-8-11(4-5-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23)

InChI Key

GWJJMJOHXAEORA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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